molecular formula C17H12N2O3 B7727741 N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B7727741
M. Wt: 292.29 g/mol
InChI Key: FAZUEKBYHNMDSY-UHFFFAOYSA-N
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Description

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a cyanophenyl group attached to a benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 4-cyanophenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a cyanophenyl group with a benzopyran ring system makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-10-11-5-7-13(8-6-11)19-16(20)15-9-12-3-1-2-4-14(12)17(21)22-15/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZUEKBYHNMDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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